20-Oxopregn-5-en-3-yl acetate

Übersicht

Beschreibung

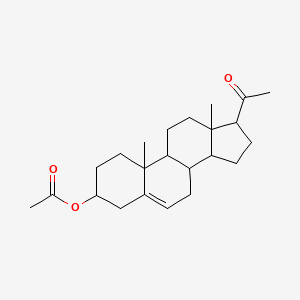

20-Oxopregn-5-en-3-yl acetate: is a steroidal compound with the molecular formula C23H34O3. It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound is characterized by the presence of an acetate group at the 3-position and a keto group at the 20-position on the pregnane skeleton .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20-Oxopregn-5-en-3-yl acetate typically involves the acetylation of pregnenolone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Vicinal Azidohydroxylation with Chromium Trioxide and Sodium Azide

The Δ⁵ double bond in 20-oxopregn-5-en-3β-yl acetate undergoes stereospecific azidohydroxylation when treated with chromium trioxide (CrO₃) and sodium azide (NaN₃) in glacial acetic acid . This reaction produces 6β-azido-20-oxopregnane-3β,5α-diol 3-acetate as the major product.

Reaction Conditions and Outcomes:

| Reagents | Solvent | Temperature | Time | Major Product (Yield) | Byproducts |

|---|---|---|---|---|---|

| CrO₃, NaN₃ | Glacial acetic acid | Not specified | Not specified | 6β-azido-20-oxopregnane-3β,5α-diol 3-acetate | <1% diazido/trioxo derivatives |

Stereochemical Features:

-

Regioselectivity : Azide adds to C6β, hydroxyl to C5α.

-

Mechanism : Proposed to involve epoxidation of the Δ⁵ bond by CrO₃, followed by nucleophilic azide attack. The stereochemistry is dictated by the chair-like transition state of the intermediate epoxide .

Structural Influences on Reactivity

Crystallographic studies of related compounds, such as 16α,17α-epoxy-20-oxopregn-5-en-3β-yl acetate, reveal conformational distortions in the steroid skeleton :

Key Structural Parameters:

| Parameter | Value | Relevance to Reactivity |

|---|---|---|

| C13–C17–C20–O20 torsion | −7.1° (eclipsed) | Enhances electrophilicity at C20 |

| C19–C10–C13–C18 pseudo-torsion | 10.4° (twisted) | Alters steric accessibility of the Δ⁵ bond |

These distortions may facilitate electrophilic attacks on the Δ⁵ bond by polarizing electron density .

Mechanistic Pathway for Azidohydroxylation

The reaction proceeds via:

-

Epoxidation : CrO₃ oxidizes the Δ⁵ bond to form a 5α,6α-epoxide intermediate.

-

Ring Opening : Azide attacks the less hindered C6β position, leading to trans-diaxial opening.

-

Acetate Retention : The 3β-acetate group remains intact due to its equatorial stability .

Comparative Reactivity with Dienic Substrates

While 20-oxopregn-5-en-3β-yl acetate yields a single major product, conjugated dienic analogs (e.g., 3,20-dioxopregna-4,6-dien-17α-yl acetate) produce complex mixtures . This highlights the sensitivity of steroidal olefins to substitution patterns.

Molecular Identity of 20-Oxopregn-5-en-3-yl Acetate :

| Property | Value |

|---|---|

| IUPAC Name | (17-acetyl-10,13-dimethyl-... ) acetate |

| Molecular Formula | C₂₃H₃₄O₃ |

| Molecular Weight | 358.5 g/mol |

| SMILES | CC(=O)C1CCC2C1(CCC3C2CC=C4C3...) |

Wissenschaftliche Forschungsanwendungen

Hormonal Activity

20-Oxopregn-5-en-3-yl acetate exhibits significant hormonal activity, primarily as a progestogen. It is structurally related to progesterone and is utilized in hormone replacement therapies (HRT) for conditions such as menopause and hormonal imbalances. Its ability to bind to progesterone receptors makes it a candidate for therapeutic interventions in reproductive health .

Anti-Cancer Properties

Recent studies have indicated that compounds similar to this compound may possess anti-cancer properties. For instance, research into the Zishen Yutai pills, which contain this compound, has shown efficacy in treating premature ovarian failure (POF). The compound's interaction with specific targets like CYP19A1 and ESR1 suggests a role in modulating cancer pathways related to hormone-sensitive tumors .

Steroid Hormone Biosynthesis

The compound plays a role in steroid hormone biosynthesis, influencing pathways that regulate estrogen and androgen levels. This mechanism is particularly relevant in conditions like POF, where hormonal regulation is disrupted .

Neuroactive Ligand-Receptor Interaction

The compound's involvement in neuroactive ligand-receptor interactions highlights its potential impact on neurological conditions. By influencing neurotransmitter systems, it may aid in the treatment of mood disorders associated with hormonal fluctuations .

Clinical Trials of Zishen Yutai Pills

A significant case study involves the use of Zishen Yutai pills containing this compound for treating POF. In a controlled study with C57BL/6 mice, the administration of these pills led to improved ovarian function and hormonal balance. The study utilized UHPLC-Q-TOF-MS to analyze the pharmacokinetics of absorbed compounds, demonstrating the effectiveness of the treatment in restoring reproductive health .

Synthesis and Characterization

Another study focused on synthesizing derivatives of this compound through oxidation and esterification processes. The resulting compounds were characterized using NMR spectroscopy and X-ray crystallography, confirming their structural integrity and potential biological activity .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 20-Oxopregn-5-en-3-yl acetate involves its conversion to active steroid hormones in the body. The compound is metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase and 20α-hydroxysteroid dehydrogenase, leading to the formation of biologically active steroids. These steroids then interact with specific receptors in target tissues, modulating various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Pregnenolone: A precursor in the biosynthesis of steroid hormones, similar to 20-Oxopregn-5-en-3-yl acetate but without the acetate group.

Progesterone: Another steroid hormone derived from pregnenolone, with a similar structure but different functional groups.

Dehydroepiandrosterone (DHEA): A steroid hormone with a similar backbone but different functional groups.

Uniqueness: this compound is unique due to the presence of both an acetate group at the 3-position and a keto group at the 20-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in steroid synthesis .

Biologische Aktivität

20-Oxopregn-5-en-3-yl acetate is a steroidal compound that belongs to the pregnane family, characterized by its unique structural features, including a ketone group at position 20 and an acetate ester at position 3. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 362.52 g/mol. The structure includes:

- A ketone functional group at the 20th carbon.

- A double bond between carbons 5 and 6.

- An acetate ester at the 3-position.

These structural characteristics influence its interaction with biological systems, particularly steroid hormone receptors.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Hormonal Activity : This compound interacts with various steroid hormone receptors, including glucocorticoid and mineralocorticoid receptors, modulating gene expression related to metabolism, immune response, and inflammation.

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.

- Reproductive Health : Research indicates its role in regulating reproductive hormones, which could have implications for therapies related to fertility and menstrual disorders .

- Pharmacological Potential : The compound has been investigated for its potential applications in hormone replacement therapies and as a therapeutic agent in conditions such as premature ovarian failure (POF) where hormonal balance is disrupted .

The mechanism of action involves binding to specific steroid hormone receptors, leading to modulation of target gene expression. Key pathways influenced by this compound include:

- Steroid Hormone Biosynthesis : It plays a role in the biosynthesis of steroids, impacting overall hormonal balance.

- Neuroactive Ligand-Receptor Interactions : It may affect neurotransmitter systems that are crucial for mood regulation and cognitive functions .

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Premature Ovarian Failure (POF) :

- In a controlled study involving C57BL/6 mice, the administration of Zishen Yutai pills containing this compound showed significant improvements in ovarian function markers compared to controls treated with saline. The study highlighted the compound's potential role in restoring hormonal balance in POF models .

-

Binding Affinity Studies :

- Interaction studies demonstrated that this compound exhibits notable binding affinity towards estrogen receptors, indicating its potential as a modulator of estrogenic activity.

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Hormonal modulation | Steroidal structure with acetate group |

| Progesterone | Key hormone in reproductive health | Natural hormone with multiple functions |

| Dexamethasone | Anti-inflammatory | Fluorinated derivative of cortisol |

| 16α-Hydroxydehydroepiandrosterone | Strong hormonal activity | Hydroxyl group at position 16 |

Eigenschaften

IUPAC Name |

(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRKVZVYZQXICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859678 | |

| Record name | 20-Oxopregn-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778-02-5 | |

| Record name | Enescorb | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.